molecular formula C25H31N3O4 B11501348 1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11501348
M. Wt: 437.5 g/mol
InChI Key: OHAZCGOGXJFPQW-UHFFFAOYSA-N
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Description

1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

The synthesis of 1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves several steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.

    Spiro Compound Formation: The next step is the formation of the spiro compound. This involves the reaction of 4-(4-methoxyphenyl)piperazine with 5,5-dimethyl-1,3-dioxane-2,3-dione under controlled conditions to form the spiro structure.

    Final Product Formation: The final step involves the introduction of the indole moiety. This is achieved by reacting the spiro compound with indole-2,3-dione in the presence of a suitable base to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the indole moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and indole moieties. Common reagents include halogens and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can lead to the formation of quinones, while reduction of the indole carbonyl groups can lead to the formation of alcohols.

Scientific Research Applications

1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is of interest in the development of pharmaceuticals targeting neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

    Biological Research: The compound can be used as a tool in biological research to study the function of specific receptors and enzymes in the brain.

    Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties, such as improved solubility and stability.

Mechanism of Action

The mechanism of action of 1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets in the brain, such as receptors and enzymes. The compound is believed to exert its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. The specific pathways involved depend on the particular disorder being targeted and the specific properties of the compound.

Comparison with Similar Compounds

1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can be compared with other similar compounds, such as:

    1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: This compound has a similar structure but lacks the spiro arrangement, leading to different chemical and biological properties.

    2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: This compound has a similar structure but with a different substitution pattern, leading to different reactivity and biological activity.

    3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: This compound has a similar structure but with a different substitution pattern, leading to different reactivity and biological activity.

The uniqueness of 1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one lies in its specific spiro arrangement and substitution pattern, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,5-dimethylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C25H31N3O4/c1-24(2)16-31-25(32-17-24)21-6-4-5-7-22(21)28(23(25)29)18-26-12-14-27(15-13-26)19-8-10-20(30-3)11-9-19/h4-11H,12-18H2,1-3H3

InChI Key

OHAZCGOGXJFPQW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)OC)OC1)C

Origin of Product

United States

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